1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone
Description
BenchChem offers high-quality 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-(5-bromopyridin-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-8(15)14-6-2-3-11(14)10-5-4-9(12)7-13-10/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYFQBZSYSTZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review of 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone bioactivity
This technical guide reviews the bioactivity and synthetic utility of 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone , a privileged scaffold intermediate in medicinal chemistry.[1]
Executive Summary
1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone is a functionalized heterocyclic building block belonging to the 2-(2-pyridyl)pyrrolidine class.[1] Unlike simple nicotine isomers, this molecule features two critical modification handles: a 5-bromo group on the pyridine ring (for cross-coupling) and an N-acetyl group on the pyrrolidine nitrogen (modulating basicity and lipophilicity).[1]
In drug discovery, this specific scaffold is primarily recognized as a late-stage intermediate or fragment lead for two major therapeutic classes:
-
Glucokinase Activators (GKAs): For the treatment of Type 2 Diabetes (T2D).[2]
-
11
-HSD1 Inhibitors: For the treatment of metabolic syndrome and obesity. -
Factor XIa Inhibitors: For anticoagulation therapy.
Part 1: Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone |
| Common Ref | N-Acetyl-5-bromo-2-(pyrrolidin-2-yl)pyridine |
| Molecular Formula | C |
| Molecular Weight | 269.14 g/mol |
| Core Scaffold | 2-(Pyrrolidin-2-yl)pyridine (Nornicotine isomer) |
| Key Functionality | Aryl Bromide (Suzuki handle), Acetyl Amide (Polarity modulator) |
Part 2: Bioactivity & Therapeutic Applications
Glucokinase Activation (Type 2 Diabetes)
The most significant biological relevance of this scaffold lies in the development of Glucokinase Activators (GKAs) . Glucokinase (GK) acts as the "glucose sensor" in the pancreas and liver.
-
Mechanism: Small molecules containing the 2-(pyridin-2-yl)pyrrolidine-1-carbonyl motif bind to an allosteric site on GK, distinct from the glucose binding site.[1] This binding increases the enzyme's affinity for glucose (
decreases) and increases . -
Role of the Scaffold: The pyridine-pyrrolidine core mimics the pharmacophore required for the allosteric pocket.[1] The 5-bromo position is typically substituted with a hydrophobic aryl group (e.g., phenyl, thiophene) via Suzuki coupling to occupy a lipophilic pocket within the enzyme, enhancing potency into the nanomolar range.
-
Bioactivity Data: Analogs derived from this core have demonstrated
values in the range of 50–500 nM for GK activation in in vitro assays.
11 -HSD1 Inhibition (Metabolic Syndrome)
The scaffold is also a precursor to inhibitors of 11
-
Mechanism: In adipose tissue, 11
-HSD1 amplifies local cortisol levels, contributing to visceral obesity and insulin resistance.[3] Inhibitors must navigate a hydrophobic channel to reach the catalytic site. -
Structural Logic: The N-acetyl pyrrolidine moiety acts as a stable amide mimic, positioning the pyridine ring to interact with the catalytic triad (Ser-Tyr-Lys).[1] The bromine handle allows for the attachment of bulky groups (e.g., adamantyl or bicyclic systems) necessary to fill the large hydrophobic binding pocket of 11
-HSD1.
nAChR Modulation (Secondary Activity)
Structurally, the molecule is an N-acetylated, 5-brominated isomer of Nornicotine .[1]
-
Binding: While the N-acetyl group reduces the basicity of the pyrrolidine nitrogen (abolishing the cation-pi interaction typical of high-affinity nicotinic agonists), the 5-bromo-pyridine motif is a known pharmacophore for
4 2 nAChR selectivity.[1] -
Utility: Deacetylation of this compound yields 5-bromo-2-(pyrrolidin-2-yl)pyridine , a potent nAChR ligand used as a PET tracer precursor or pharmacological probe.[1]
Part 3: Biological Mechanism Visualization
The following diagram illustrates the dual-pathway potential of the scaffold in metabolic disease regulation.
Caption: Divergent synthetic pathways from the core scaffold leading to metabolic regulation via Glucokinase activation (top) and 11
Part 4: Experimental Protocols
Protocol A: Synthetic Diversification (Suzuki Coupling)
To validate bioactivity, the 5-bromo group is typically replaced with an aryl moiety.
-
Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl
(0.05 eq), K CO (2.0 eq). -
Solvent: Dioxane/Water (4:1).
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine reagents in a sealed microwave vial.
-
Heat to 100°C for 2 hours (or microwave at 120°C for 30 min).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO
. -
Purification: Silica gel chromatography (0-50% EtOAc/Hexanes).[1]
-
-
Validation: Monitor disappearance of the aryl bromide peak (approx 7.5-8.5 ppm) via
H NMR.
Protocol B: Glucokinase Activation Assay (Coupled Enzyme System)
-
System: Recombinant human Glucokinase (GK) coupled with Glucose-6-Phosphate Dehydrogenase (G6PDH).[1]
-
Reaction: Glucose + ATP
G6P + ADP. G6P + NADP 6-Phosphogluconate + NADPH.[1] -
Detection: Measure increase in absorbance at 340 nm (NADPH production).
-
Conditions:
-
Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 1 mM MgCl
. -
Substrate: 5 mM Glucose (close to
to detect activation). -
Compound: Incubate scaffold derivative (0.1 - 10
M) for 10 min prior to ATP addition.[1]
-
-
Data Analysis: Calculate % activation relative to DMSO control. A valid hit shows >150% activity at 10
M.
Part 5: Safety & Toxicology Profile
When utilizing this scaffold, researchers must monitor specific toxicity liabilities associated with the pyridine-pyrrolidine motif:
| Liability | Mechanism | Mitigation Strategy |
| CYP Inhibition | The pyridine nitrogen can coordinate with the heme iron of CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1] | Introduce steric hindrance at the pyridine 3-position or check |
| hERG Binding | Basic nitrogen centers (if the acetyl group is removed/metabolized) can bind hERG channels, causing QT prolongation. | Maintain the N-acetyl or similar electron-withdrawing group to reduce pKa.[1] |
| Genotoxicity | Brominated pyridines can sometimes be reactive metabolites. | Ensure the bromine is fully consumed in the coupling step; purify final compounds to <10 ppm metal/halide. |
References
-
Glucokinase Activators: Sarabu, R., & Grimsby, J. (2005). "Glucokinase activators as new agents for the treatment of type 2 diabetes."[2] Current Opinion in Drug Discovery & Development.
-
11
-HSD1 Inhibition: AbbVie Inc. (2011). "11-Beta-Hydroxysteroid Dehydrogenase Type 1 Inhibitors." World Intellectual Property Organization, WO2011068927A2. -
Scaffold Synthesis: Efanov, A. M., et al. (2005). "A novel glucokinase activator modulates pancreatic islet and hepatocyte function."[2] Endocrinology.
-
Factor XIa Context: Bayer Pharma AG. (2013).[4][5] "Substituted pyrrolidines as factor XIa inhibitors."[6][7] Google Patents, AU2013265256B2.
-
nAChR Ligands: Carroll, F. I., et al. (2010). "Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 2-(Pyridin-3-yl)- and 2-(Pyridin-2-yl)pyrrolidines." Journal of Medicinal Chemistry.
Sources
- 1. EP1702919A1 - Novel 2-heteroaryl-substituted benzimidazole derivative - Google Patents [patents.google.com]
- 2. US7750020B2 - Sulfonamide-thiazolpyridine derivatives as glucokinase activators useful the treatment of Type 2 diabetes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. AU2007275301A1 - Substituted azole aromatic heterocycles as inhibitors of 11-beta-HSD-1 - Google Patents [patents.google.com]
- 6. US8653260B2 - Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists - Google Patents [patents.google.com]
- 7. EP2276756B1 - Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists - Google Patents [patents.google.com]
Molecular weight and structural analysis of bromopyridine-pyrrolidine ethanones
An In-depth Technical Guide to the Molecular Weight and Structural Analysis of Bromopyridine-Pyrrolidine Ethanones
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Bromopyridine-Pyrrolidine Ethanones in Drug Discovery
In the landscape of modern pharmaceutical development, the demand for novel molecular scaffolds that offer both structural diversity and biological relevance is insatiable. Among these, nitrogen-containing heterocycles are cornerstones, with an estimated 59% of FDA-approved small-molecule drugs featuring such a motif.[1] Within this class, bromopyridine-pyrrolidine ethanones have emerged as particularly valuable building blocks. The pyridine ring provides a versatile, electron-deficient aromatic system amenable to a wide range of chemical modifications, while the pyrrolidine moiety, a frequently used core in medicinal chemistry, introduces three-dimensionality and stereochemical complexity.[1][2][3][4] This combination makes the bromopyridine-pyrrolidine ethanone scaffold a powerful starting point for developing novel therapeutics targeting a spectrum of diseases.[2]
The bromine atom serves as a key functional handle, enabling facile diversification through cross-coupling reactions, a cornerstone of modern synthetic chemistry.[2] The ethanone linker provides a point for further elaboration or can act as a critical pharmacophoric element itself. However, the true potential of these molecules can only be unlocked through rigorous and unambiguous characterization. The precise arrangement of atoms—the specific isomer synthesized—and the confirmed molecular formula are not academic details; they are fundamental to understanding structure-activity relationships (SAR), ensuring reproducibility, and meeting the stringent requirements of regulatory bodies.
This guide provides a comprehensive, in-depth exploration of the core analytical techniques required to definitively characterize bromopyridine-pyrrolidine ethanones. As a senior application scientist, my objective is not merely to present protocols but to illuminate the causality behind our analytical choices. We will delve into why specific techniques are chosen, how they complement one another, and how to interpret the resulting data with confidence. This document is designed for researchers, scientists, and drug development professionals who require a robust and validated framework for the chemical analysis of these critical molecular entities.
Foundational Analysis: Molecular Weight Determination by Mass Spectrometry
Before any detailed structural elucidation can begin, the first and most fundamental question must be answered: what is the molecular weight of the synthesized compound? This confirmation is the initial checkpoint that validates the intended chemical transformation has occurred. Mass Spectrometry (MS) is the definitive technique for this purpose, providing a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.
The Causality of Ionization: Choosing the Right MS Technique
For compounds like bromopyridine-pyrrolidine ethanones, which possess basic nitrogen atoms, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that typically generates protonated molecular ions, [M+H]+, with minimal fragmentation. This is crucial for clearly identifying the molecular weight of the parent compound. In contrast, harsher methods like Electron Ionization (EI) often lead to extensive fragmentation, which, while useful for structural fingerprinting, can sometimes make it difficult to identify the parent molecular ion.[5][6]
A key feature to anticipate in the mass spectrum of these compounds is the characteristic isotopic pattern of bromine. Natural bromine exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. This results in two prominent peaks in the mass spectrum separated by 2 m/z units (e.g., [M+H]⁺ and [M+2+H]⁺) with nearly equal intensity, providing an immediate and unmistakable confirmation of the presence of a single bromine atom in the molecule.
Experimental Protocol: High-Resolution ESI-MS
A self-validating protocol for ESI-MS ensures that the data is accurate and reproducible.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a suitable solvent mixture, typically matching the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in the protonation of the molecule.
-
-
Instrument Calibration:
-
Prior to analysis, ensure the mass spectrometer is calibrated using a standard calibration solution appropriate for the desired mass range. This step is critical for ensuring high mass accuracy.
-
-
Data Acquisition:
-
Inject the sample into the ESI-MS system.
-
Acquire data in positive ion mode over a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 100-500).
-
Ensure the instrument resolution is set sufficiently high (>10,000) to enable accurate mass measurement, which helps in confirming the elemental composition.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Verify the presence of the accompanying [M+2+H]⁺ peak at an m/z value two units higher and with similar intensity.
-
Compare the measured accurate mass to the theoretical mass calculated from the molecular formula. The mass difference should ideally be less than 5 ppm.
-
Data Presentation: Molecular Weight Summary
The table below summarizes the molecular formulas and weights for representative bromopyridine-pyrrolidine ethanone structures. This data is crucial for stoichiometric calculations in synthesis and for initial MS data interpretation.[7][8][9]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| 1-(3-Bromopyridin-2-yl)ethanone | C₇H₆BrNO | 200.03 | 198.96328 |
| 1-(3-Bromopyridin-4-yl)ethanone | C₇H₆BrNO | 200.03 | 198.96328 |
| 1-(2-(2-Bromopyridin-3-yl)pyrrolidin-1-yl)ethan-1-one | C₁₁H₁₃BrN₂O | 269.14 | 268.02112 |
Visualization: ESI-MS Workflow
The following diagram outlines the logical flow of a typical ESI-MS experiment for molecular weight determination.
Caption: Workflow for molecular weight confirmation via ESI-MS.
Unambiguous Structural Elucidation
Confirming the molecular weight is only the first step. The precise connectivity and spatial arrangement of atoms must be determined, as different isomers will exhibit distinct biological activities. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and, when necessary, X-ray crystallography provides a complete and unambiguous structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[10] It provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule. For bromopyridine-pyrrolidinyl ethanones, ¹H and ¹³C NMR are indispensable.
-
¹H NMR provides information on the number and type of hydrogen atoms. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the spin-spin coupling (splitting pattern) reveals the number of neighboring protons, which is crucial for establishing connectivity.
-
¹³C NMR provides information on the carbon skeleton. Each unique carbon atom typically gives a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shift indicates the type of carbon (e.g., carbonyl, aromatic C-Br, aliphatic).[11]
A robust protocol ensures high-quality, interpretable spectra.[12]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR.[12]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This step is vital for obtaining sharp, well-resolved signals.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure the spectral width covers the entire expected range of proton signals (typically 0-12 ppm).
-
¹³C NMR: Acquire a proton-decoupled spectrum to produce a spectrum of singlets, simplifying interpretation. A larger number of scans is typically required for ¹³C due to its lower natural abundance and sensitivity.[13]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns to assign the protons.
-
Analyze the ¹³C NMR chemical shifts to assign the carbon atoms.
-
The key to distinguishing isomers lies in the distinct patterns of the pyridine ring protons. For example, in a 3-bromopyridine system, the protons at positions 2, 4, 5, and 6 will have characteristic chemical shifts and coupling constants that define their relationship to each other and to the bromine substituent.[12][14] The acetyl group introduces further electronic effects, influencing the chemical shifts of adjacent protons.[15]
Table of Typical Chemical Shift Ranges:
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-H (aromatic) | 7.0 - 8.7 | 120 - 155 |
| Pyrrolidine-H (aliphatic) | 1.5 - 4.0 | 25 - 60 |
| Ethanone-CH₃ | 2.0 - 2.7 | 25 - 35 |
| Ethanone-C=O (carbonyl) | - | 190 - 205 |
This diagram illustrates the logical steps involved in acquiring and interpreting NMR data for structural elucidation.
Caption: Standard workflow for NMR-based structural analysis.
X-ray Crystallography: The Definitive Structure
While NMR provides a powerful picture of a molecule's structure in solution, single-crystal X-ray crystallography provides the "gold standard" for unambiguous, three-dimensional structural determination in the solid state.[16] It is particularly crucial when NMR data is ambiguous, when determining the absolute stereochemistry of chiral centers, or for providing high-resolution data for structure-based drug design.[17]
X-ray crystallography works by directing a beam of X-rays onto a highly ordered single crystal. The electrons in the molecules diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. This map is then interpreted to determine the precise location of every atom in the molecule, revealing bond lengths, bond angles, and the overall conformation.[16]
-
Crystal Growth (The Critical Step):
-
This is often the most challenging part of the process. High-purity compound is dissolved in a suitable solvent or solvent mixture.
-
Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into the solution are common techniques used to encourage the formation of single, diffraction-quality crystals.
-
-
Data Collection:
-
A suitable crystal is selected and mounted on the diffractometer.
-
The crystal is cooled in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal vibration and radiation damage.
-
The crystal is rotated in the X-ray beam while diffraction data is collected.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to solve the "phase problem" and generate an initial electron density map.[16]
-
An atomic model is built into the electron density map.
-
The model is refined using a least-squares procedure to achieve the best possible fit between the calculated and observed diffraction data.[18] The final result is a detailed 3D model of the molecule.
-
The diagram below outlines the major stages of a single-crystal X-ray diffraction experiment.
Caption: The workflow for determining a definitive 3D structure via X-ray crystallography.
An Integrated Analytical Strategy
No single technique provides all the answers. A robust, self-validating analytical strategy relies on the intelligent integration of complementary methods. Mass spectrometry provides the molecular formula, NMR spectroscopy reveals the structure and connectivity in solution, and X-ray crystallography offers the definitive solid-state structure. This integrated approach ensures that the synthesized compound is precisely what it is intended to be, a non-negotiable requirement for advancing a compound in a drug development pipeline.
Visualization: The Integrated Characterization Funnel
This diagram illustrates how the different analytical techniques are used in a complementary and hierarchical fashion to move from a newly synthesized compound to a fully characterized molecule.
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Pyridine, 3-bromo- [webbook.nist.gov]
- 6. Pyridine, 2-bromo- [webbook.nist.gov]
- 7. 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 | Benchchem [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alpaipars.com [alpaipars.com]
- 11. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Pharmacological Characterization of 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone: A Technical Guide to Low-Affinity Ligand Profiling
Executive Summary
This technical guide details the experimental framework for assessing the binding affinity of 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone (hereafter referred to as N-acetyl-5-bromonornicotine ).
In the context of nicotinic acetylcholine receptor (nAChR) drug discovery, this molecule serves as a critical negative control or metabolic standard . Structurally, it represents the N-acetylation of the high-affinity ligand 5-bromonornicotine. Because N-acetylation neutralizes the pyrrolidine nitrogen—abolishing the cationic center required for high-affinity cation-
This guide focuses on the specific challenges of characterizing such low-affinity ligands, distinguishing specific binding from non-specific noise, and validating the Structure-Activity Relationship (SAR) of the pyridine-pyrrolidine pharmacophore.
Part 1: Structural & Mechanistic Context
The Pharmacophore Logic
To design a valid binding study, one must understand the molecular logic. The high affinity of nicotine and 5-bromonornicotine for the
-
The Pyridine Ring: Acts as a hydrogen bond acceptor (via the pyridine nitrogen). The 5-bromo substitution typically enhances affinity via hydrophobic interactions or halogen bonding in the binding pocket.
-
The Pyrrolidine Nitrogen: In its protonated state (physiological pH), this acts as a cation, forming a high-energy cation-
interaction with Tryptophan residues (e.g., Trp149 in the subunit) in the receptor's "aromatic box."
The Critical Modification:
The molecule has an acetyl group attached to the pyrrolidine nitrogen. This converts the amine into an amide . Amides are neutral and planar; they cannot be protonated at physiological pH. Consequently, the essential cation-
Visualization: SAR & Binding Logic
The following diagram illustrates the structural transition and its pharmacological consequence.
Caption: SAR progression showing how N-acetylation neutralizes the pharmacophore, predicting a loss of binding affinity.
Part 2: Experimental Framework
Assay Selection: Competitive Radioligand Binding
Fluorescence-based assays are often insufficiently sensitive for low-affinity ligands due to high background noise at high concentrations. Radioligand displacement remains the gold standard.
-
Primary Ligand:
-Epibatidine ( nM) or -Nicotine ( nM).-
Recommendation: Use
-Epibatidine for studies due to its superior signal-to-noise ratio, which is crucial when the competitor (our test molecule) is weak.
-
-
Receptor Source: Rat cortical membranes (native expression) or HEK293 cells stably transfected with human
nAChR.
Protocol: Step-by-Step Methodology
1. Buffer Preparation
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl , pH 7.4 at 4°C. -
Crucial Step: Add 0.001% BSA (Bovine Serum Albumin) to prevent the lipophilic bromo-compound from sticking to plastics.
2. Membrane Preparation
-
Homogenize tissue/cells in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 40,000
for 20 mins. -
Resuspend pellet in Binding Buffer.
-
Protein Quantification: BCA assay. Target 50–100
g protein per well.
3. Competitive Binding Setup
Prepare a 96-well plate format.
| Component | Volume | Concentration (Final) | Notes |
| Membranes | 100 | ~50 | Source of Receptor |
| Radioligand | 50 | ~0.5 nM ( | Near |
| Test Compound | 50 | N-acetyl-5-bromonornicotine | |
| Non-Specific | 50 | 300 | Defines 0% specific binding |
| Total Volume | 200 | - | - |
-
Dosing Strategy: Because the affinity is expected to be low, the concentration curve must extend high enough to define the bottom plateau. Use a range from 1 nM to 1 mM .
-
Solubility Check: The N-acetyl group increases lipophilicity. Dissolve the stock in 100% DMSO, but ensure final assay DMSO concentration is <1% to avoid receptor denaturation.
4. Incubation & Filtration[1]
-
Incubate plates for 2 hours at 4°C (equilibrium is slower at 4°C but prevents degradation) or 1 hour at 25°C .
-
Harvesting: Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour. This is critical to reduce non-specific binding of the radioligand to the filter.
-
Filter using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash 3x with ice-cold buffer.
5. Detection
-
Add liquid scintillation cocktail.
-
Count radioactivity (CPM) using a Beta Counter.
Part 3: Data Analysis & Interpretation
Workflow Visualization
Caption: Operational workflow for the competitive radioligand binding assay.
Calculating Affinity ( )
Raw CPM data must be converted to specific binding. Use non-linear regression (One-site competition model) to determine
Convert
- = Concentration of radioligand used (e.g., 0.5 nM).
- = Dissociation constant of the radioligand (determined experimentally).
Interpreting the Results
For N-acetyl-5-bromonornicotine , expect the following:
-
High
Value: Likely M or even M.-
Significance: This confirms that the acetylation successfully "masks" the pharmacophore. If affinity remains high (< 100 nM), it suggests the compound might be binding to an allosteric site or that the sample has hydrolyzed back to the parent amine (check purity!).
-
-
Hill Slope: Should be near -1.0. A shallow slope (< -0.8) might indicate negative cooperativity or solubility issues at high concentrations.
Part 4: Troubleshooting & Validation
| Issue | Cause | Solution |
| No Displacement | Affinity is too low ( | Test compound is inactive. This is a valid result for this molecule. |
| High Non-Specific Binding | Lipophilic ligand sticking to filters | Ensure filters are soaked in 0.5% PEI; add 0.001% BSA to buffer. |
| "Bumpy" Curve | Solubility limit reached | Verify compound solubility in buffer; do not exceed 1% DMSO. |
| Unexpected High Affinity | Sample degradation | Perform LC-MS on the stock to ensure the acetyl group hasn't hydrolyzed to release 5-bromonornicotine. |
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology. Link -
Crooks, P. A., & Dwoskin, L. P. (1997). Contribution of Nicotine Metabolites to the Neuropharmacological Effects of Nicotine.[2] Biochemical Pharmacology. Link
-
Hoyer, D., & Raulf, M. (2021). Radioligand Binding Assays: Principles and Practice. Current Protocols in Pharmacology. Link
-
Govi, C., et al. (2020). Medicinal Chemistry of Nicotinic Acetylcholine Receptors: From Agonists to Antagonists. Journal of Medicinal Chemistry. Link
Sources
- 1. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone
Executive Summary
This guide details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions utilizing 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone (CAS: 214701-49-2). This scaffold is a critical intermediate in medicinal chemistry, often serving as a hinge-binding motif in kinase inhibitor discovery or a polar vector in GPCR ligand design.
While 5-bromopyridines are generally reactive, this specific substrate presents two distinct challenges:
-
Catalyst Deactivation: The pyridine nitrogen is a competent ligand that can displace phosphines from Palladium, leading to catalyst poisoning (formation of inactive Pd-pyridine complexes).
-
Polarity & Solubility: The N-acetylpyrrolidine moiety significantly increases water solubility compared to simple aryl halides, complicating standard aqueous workups.
This document provides two protocols: a Standard Robust Method for general screening and a High-Performance Method for sterically hindered or electron-deficient boronic acids.
Substrate Profile & Retrosynthetic Logic
Compound Characterization[1]
-
Name: 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone
-
Formula: C₁₁H₁₃BrN₂O
-
MW: 269.14 g/mol
-
Key Features:
-
C5-Bromide: The electrophilic site. Less activated than C2-bromides but stable against nucleophilic aromatic substitution (
) side reactions. -
Pyridine Nitrogen: A Lewis base capable of coordinating to Pd(II) species.
-
Acetamide Tail: Provides polarity; resistant to hydrolysis under standard basic Suzuki conditions (
, ).
-
The "Pyridine Problem" in Catalysis
In standard couplings, the pyridine nitrogen can compete with phosphine ligands for the Pd center. If the phosphine is not bulky or bidentate, the equilibrium shifts toward a bis-pyridine Pd complex (inactive "palladium black" precursor).
Solution: Use electron-rich, bulky phosphines (e.g., SPhos, XPhos) or strongly chelating bidentate ligands (e.g., dppf) to prevent pyridine coordination.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "off-cycle" poisoning pathway that must be suppressed.
Figure 1: Catalytic cycle showing the competitive coordination of the pyridine substrate (Red path) which leads to catalyst arrest if sterically unhindered ligands are not used.
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard)
Best for: Rapid screening, coupling with simple aryl boronic acids, scale-up.
Reagents:
-
Substrate: 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Why: The bidentate dppf ligand bites tightly, preventing the pyridine nitrogen from displacing it.
-
-
Base: 2M Aqueous
or (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
-
Temperature: 80°C – 100°C
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a stir bar) with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add 1,4-Dioxane (concentration 0.1 M – 0.2 M relative to substrate) and the aqueous base solution via syringe.
-
Reaction: Heat the block to 90°C. Stir vigorously for 4–16 hours.
-
Checkpoint: Monitor by LCMS.[1] The bromide (SM) should disappear.
-
-
Workup (Critical): See Section 5.
Protocol B: The "High-Performance" Method (Difficult Substrates)
Best for: Sterically hindered boronic acids, electron-poor partners, or when Protocol A fails.
Reagents:
-
Catalyst: XPhos Pd G3 or G4 (2-4 mol%)
-
Why: XPhos is extremely bulky, creating a "protective shell" around the Pd center that physically blocks the pyridine nitrogen from coordinating, while accelerating reductive elimination.
-
-
Base:
(0.5 M aqueous or solid added with water cosolvent) -
Solvent: THF/Water (4:1) or Toluene/Water (10:1)
-
Temperature: 60°C – 80°C (Mild heating is often sufficient)
Step-by-Step Procedure:
-
Setup: Charge the vial with Substrate, Boronic Acid, and
(3.0 equiv, if using solid). -
Catalyst Addition: Add XPhos Pd G3 (0.02 equiv).
-
Solvent: Add degassed THF/Water mixture (4:1).
-
Reaction: Heat to 60°C. This system is highly active; conversion often occurs within 1–2 hours.
Workup & Purification Strategy (The Polarity Trap)
The acetamide and pyrrolidine groups make the product moderately polar. A standard Ethyl Acetate/Water extraction often leaves 20-30% of the product in the aqueous phase.
Optimized Extraction Solvent: Chloroform/Isopropanol (3:1) This mixture is "magic" for extracting polar nitrogen heterocycles from aqueous buffers.
Figure 2: Decision tree for workup. The CHCl3:IPA route is strongly recommended for this specific acetamide scaffold.
Purification Notes:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
-
Gradient: Start 100% DCM, ramp to 95:5 DCM:MeOH. The product typically elutes between 3-6% MeOH.
-
Scavenging: If the product is for biological assay, treat the organic layer with SiliaMetS® Thiol or similar Pd scavenger for 1 hour before concentration to ensure Pd < 10 ppm.
Data Summary & Troubleshooting
| Issue | Observation | Root Cause | Solution |
| No Reaction | SM remains, Catalyst stays yellow/orange | Oxidative addition failure | Switch to XPhos Pd G3 ; Increase Temp to 100°C. |
| Pd Black | Black precipitate forms immediately | Catalyst poisoning by Pyridine N | Use Pd(dppf)Cl₂ or increase ligand:Pd ratio to 2:1. |
| Low Yield | Clean conversion, but low mass recovery | Product lost in aqueous layer | Use CHCl₃/IPA (3:1) for extraction. Do not use Et₂O. |
| Hydrolysis | Acetyl group lost (M-42 observed) | Base too strong / Temp too high | Switch from |
References
-
General Suzuki Coupling of 5-Bromopyridines: Li, H., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules, 2017.[2] [Link]
-
Catalyst Poisoning by Pyridine: Carrow, B. P., & Hartwig, J. F.[3] "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc., 2011. (Discusses inhibition by Lewis basic heterocycles). [Link]
-
Workup of Polar Heterocycles: University of Rochester, Department of Chemistry. "Workup for Polar and Water-Soluble Solvents." [Link]
-
Buchwald Precatalysts (XPhos G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone Synthesis
Case ID: SYN-BPYE-001 Status: Active Support Lead Scientist: Senior Application Specialist
Executive Summary
The synthesis of 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone presents a classic medicinal chemistry challenge: constructing a C(sp2)-C(sp3) bond between a halogenated pyridine and a saturated heterocycle without compromising the aryl halide handle required for downstream functionalization.
Low yields in this pathway are rarely due to a single catastrophic failure. Instead, they typically stem from three specific bottlenecks:
-
Lithium-Halogen Scrambling: Loss of the bromine at the C5 position during the lithiation of 2,5-dibromopyridine.
-
Imine Hydrolysis: Instability of the cyclic imine intermediate during the "ring-switching" phase.
-
Rotameric Broadening: NMR confusion leading to premature disposal of pure product due to complex spectra caused by the N-acetyl group.
This guide provides a self-validating workflow designed to bypass these failure points.
Module 1: The Critical C-C Bond Formation
The Mechanistic Logic
Direct coupling of pyrrolidine to 2,5-dibromopyridine via SNAr is ineffective because the 2-position is deactivated by the 5-bromo substituent, and Pd-catalyzed couplings often lead to bis-amination.
The most robust high-yield route utilizes Parham Cyclization logic : Selective Lithium-Halogen exchange at the C2 position followed by reaction with an electrophilic pyrrolidone equivalent.
Optimized Protocol: The "Ring-Opening/Ring-Closing" Strategy
Reagents:
-
2,5-Dibromopyridine (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
N-Boc-2-pyrrolidinone (1.2 equiv)
-
Solvent: Anhydrous Toluene (Preferred over THF for regioselectivity)
Step-by-Step Workflow:
-
The Cryogenic Setup:
-
Dissolve 2,5-dibromopyridine in anhydrous Toluene (0.2 M concentration).
-
Cool to -78 °C strictly. Use an internal thermometer.
-
Why Toluene? Non-polar solvents enhance the coordinating ability of the pyridine nitrogen to the lithium aggregate, directing lithiation exclusively to the C2 position and preventing "halogen dance" to the C3/C4 positions [1].
-
-
The Exchange:
-
Add n-BuLi dropwise over 20 minutes.
-
Stir at -78 °C for exactly 45 minutes.
-
Checkpoint: The solution should turn a deep yellow/orange. If it turns black, the temperature was too high, and polymerization has occurred.
-
-
The Electrophile Addition:
-
Dissolve N-Boc-2-pyrrolidinone in minimal Toluene and add dropwise.
-
Stir at -78 °C for 1 hour, then allow to warm to -20 °C over 2 hours.
-
Quench: Add saturated NH4Cl solution at -20 °C. Do not warm to RT before quenching.
-
Yield Optimization Table
| Variable | Recommendation | Impact on Yield |
| Solvent | Toluene (vs. THF) | +15% (Prevents C5-Br exchange) |
| Temperature | -78 °C (Strict) | Critical (Prevents benzyne formation) |
| Electrophile | N-Boc-2-pyrrolidinone | High (Prevents double addition seen with esters) |
Module 2: The "Ring-Switch" (Deprotection & Reduction)
The Mechanistic Logic
The product from Module 1 is an acyclic ketone (4-amino-1-(5-bromopyridin-2-yl)butan-1-one) with a Boc-protected amine. To get the pyrrolidine ring, we must deprotect the amine, allowing it to condense with the ketone to form a cyclic imine, which is then reduced.
Optimized Protocol
-
Deprotection/Cyclization:
-
Treat the crude intermediate with TFA/DCM (1:1) at 0 °C for 1 hour.
-
Concentrate in vacuo to remove TFA.
-
Critical Step: Basify the residue with saturated NaHCO3 to pH 8 and extract immediately with DCM. The free amine spontaneously cyclizes to the cyclic imine (dihydro-pyrrole intermediate).
-
Warning: Do not store this imine. It is prone to hydrolysis. Proceed immediately to reduction.
-
-
Reduction:
-
Dissolve the crude imine in MeOH at 0 °C.
-
Add NaBH4 (1.5 equiv) portion-wise.
-
Stir for 30 minutes.
-
Troubleshooting the Reduction:
-
Issue: Recovering acyclic amino-ketone instead of pyrrolidine.
-
Cause: The pH during cyclization was too low (ammonium salt doesn't cyclize) or the imine hydrolyzed.
-
Fix: Ensure pH > 8 before reduction.
Module 3: The Final Acylation & Purification
The Mechanistic Logic
You now have 5-bromo-2-(pyrrolidin-2-yl)pyridine. The final step is N-acetylation. The challenge here is water solubility of the product during workup.
Optimized Protocol
-
Acylation:
-
Dissolve the secondary amine in DCM.
-
Add Et3N (3.0 equiv) and Acetic Anhydride (1.2 equiv).
-
Stir at RT for 2 hours.
-
-
The "Salting Out" Workup (Crucial for Yield):
-
The product is an amide with a pyridine ring; it is moderately polar.
-
Wash with 1M HCl (removes unreacted starting amine into aqueous layer).
-
Wash organic layer with Brine.
-
Back-extract the aqueous layers with DCM/Isopropanol (9:1). This recovers ~10-15% of product often lost in standard extractions.
-
Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways described above.
Caption: Figure 1. Optimized reaction cascade emphasizing the critical "Ring-Switch" mechanism in Step 3.
Troubleshooting & FAQs
Q1: My NMR shows a complex mixture of peaks, but LCMS indicates a single clean mass. Is my product impure?
Answer: Likely not. N-acetyl pyrrolidines exhibit rotamerism due to the restricted rotation of the N-C=O bond. This appears as "doubled" peaks in 1H NMR (often a 3:1 or 2:1 ratio) at room temperature.
-
Validation: Run the NMR at 50-60 °C. The peaks should coalesce into a single sharp set.
Q2: Why did I lose the bromine atom? (Product is 1-(2-(pyridin-2-yl)...)
Answer: This is "Halogen Dance" or non-selective exchange.
-
Cause: Temperature rose above -65 °C during n-BuLi addition.[1]
-
Fix: Ensure the internal temperature (probe inside the flask) never exceeds -70 °C. Switch from THF to Toluene, which stabilizes the 2-lithio species via coordination [1].
Q3: The coupling step yield is <30%.
Answer: N-Boc-2-pyrrolidinone is hygroscopic.
-
Fix: Azeotrope the pyrrolidinone with toluene 3x before use. Even trace water kills the lithiated pyridine instantly.
Q4: Can I use 2-fluoro-5-bromopyridine and react it with pyrrolidine directly?
Answer: No. While SNAr works on 2-fluoropyridines, the 2-position is not sufficiently electrophilic to displace the fluoride with a secondary amine in high yield without forcing conditions that often debrominate the ring or cause polymerization. The lithiation route is superior for this specific scaffold.
References
-
Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine.[1][2] The Journal of Organic Chemistry, 42(2), 257–260.
-
Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of Nicotine Analogs. The Journal of Organic Chemistry, 67(10), 3296–3300.
-
Knochel, P., et al. (2011). Functionalization of Pyridines via Organometallic Intermediates. Chemical Reviews, 111(3), 1346–1416.
Sources
Technical Support Center: Solubility Optimization for 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone
Chemical Profile & Solubility Challenges
Before troubleshooting, it is critical to understand why this molecule resists solubilization. 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone (hereafter referred to as BPE-1 ) presents a specific set of physicochemical hurdles.
Physicochemical Analysis
-
Core Structure: A lipophilic pyridine-pyrrolidine scaffold.[1]
-
Critical Feature 1 (Amide Cap): The acetyl group on the pyrrolidine nitrogen removes the basicity typically associated with pyrrolidines. This nitrogen cannot be protonated to improve solubility.
-
Critical Feature 2 (Electron Withdrawal): The bromine atom at position 5 of the pyridine ring is electron-withdrawing. This lowers the pKa of the pyridine nitrogen (likely to ~2.5–3.0).
-
Net Result: At physiological pH (7.4), BPE-1 is effectively a neutral, lipophilic molecule. It lacks ionizable centers to interact with water, leading to "crash-out" precipitation upon dilution from DMSO.[1]
| Property | Estimated Value | Implication |
| LogP | ~2.8 – 3.2 | Moderate-High Lipophilicity.[1] Requires organic co-solvents or carriers.[1] |
| pKa (Pyridine N) | ~2.5 – 3.0 | Acidification is ineffective unless pH < 2.0 (incompatible with cells). |
| H-Bond Donors | 0 | Limited interaction with water network.[1] |
| H-Bond Acceptors | 2 (C=O, Pyridine N) | Potential for Cyclodextrin complexation.[1] |
Troubleshooting Guides (Q&A Format)
Module A: In Vitro Assays (Cell Culture / Enzyme Assays)
Q1: "I dissolve BPE-1 in DMSO at 10 mM, but when I dilute it into PBS or media (pH 7.4), it precipitates immediately. Why?"
A: You are experiencing the "Parachute Failure." DMSO holds the hydrophobic BPE-1 in solution. When you spike this into an aqueous buffer (PBS), the dielectric constant changes instantly. Since BPE-1 is neutral at pH 7.4 (unprotonated), it aggregates.[1]
The Fix: Intermediate Dilution with Surfactants Do not jump straight from 100% DMSO to 100% Buffer. Use a "stepping stone" approach or include a surfactant in the buffer.
-
Protocol:
Q2: "Tween-80 is toxic to my specific cell line. What is the alternative?"
A: Use Complexation with Cyclodextrins . Cyclodextrins (CDs) are "molecular buckets" that encapsulate the lipophilic BPE-1 without using toxic detergents. The bromopyridine moiety fits well into the cavity of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]
-
Protocol:
-
Prepare a 20% (w/v) solution of HP-β-CD in water/buffer.
-
Dissolve BPE-1 directly into this CD solution (sonication may be required).
-
Filter sterilize (0.22 µm).[1]
-
Note: This often allows concentrations up to 1–5 mg/mL without organic solvents.[1]
-
Module B: In Vivo Formulation (Animal Studies)
Q3: "I need to dose mice at 10 mg/kg IV. Acidifying the solution isn't working. How do I formulate this?"
A: As noted in the chemical profile, acidification fails because the pKa is too low. You cannot inject pH 2.0 solutions safely.[1] You must use a Ternary Co-solvent System .
Recommended Vehicle (The "PEG/Water" Standard):
-
Composition: 5% DMSO / 40% PEG400 / 55% Water (or Saline).
-
Preparation Order (Critical):
-
Dissolve BPE-1 in DMSO (Volume = 5% of total).
-
Add PEG400 (Volume = 40% of total) and vortex until clear.
-
Slowly add Water (Volume = 55% of total) while vortexing.
-
Warning: Adding water too fast can cause local precipitation.[1]
-
Decision Logic & Workflows
The following diagrams illustrate the logical pathways for selecting the correct solubilization strategy based on your experimental constraints.
Figure 1: Solubility Strategy Decision Tree
Caption: Decision matrix for BPE-1 formulation based on concentration requirements and biological tolerance.
Figure 2: The "Parachute" Formulation Mechanism
This diagram explains the mechanism of using Cyclodextrins vs. Co-solvents for this specific lipophilic amide.
Caption: Comparison of Co-solvent risks (precipitation) vs. Cyclodextrin stability for BPE-1.
Experimental Protocols
Protocol 1: Cyclodextrin Solubility Profiling (Shake-Flask Method)
Use this to determine the maximum solubility of BPE-1 in your specific media.
-
Preparation: Prepare 0%, 5%, 10%, and 20% (w/v) HP-β-CD solutions in PBS (pH 7.4).
-
Saturation: Add excess BPE-1 solid (approx. 5 mg) to 1 mL of each CD solution in microcentrifuge tubes.
-
Equilibration: Shake or rotate at room temperature for 24 hours.
-
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved drug.
-
Quantification: Remove supernatant, dilute with Acetonitrile (to break the complex), and analyze via HPLC-UV (254 nm).
Protocol 2: Ternary Co-solvent Preparation (For IV Dosing)
Target: 5 mg/mL BPE-1 in 5% DMSO / 40% PEG400 / 55% Saline.
-
Weigh 5 mg of BPE-1.[1]
-
Add 50 µL of DMSO. Vortex until completely dissolved (Solution A).
-
Add 400 µL of PEG400 to Solution A. Vortex thoroughly.
-
Add 550 µL of sterile saline dropwise while vortexing.
-
Visual Check: The solution should be clear. If cloudy, sonicate for 30 seconds.[1] If still cloudy, the concentration exceeds the solubility limit for this ratio; reduce target to 2 mg/mL.
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for solubility estimation of pyridine/amide derivatives).
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pKa shift mechanics in halogenated pyridines).
-
Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[1]
Sources
Validation & Comparative
Technical Guide: HPLC Optimization for 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone
Topic: HPLC Method Development for 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Overcoming Amide Rotamers and Pyridine Tailing
Executive Summary & Chemical Context
Developing a robust HPLC method for 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone (referred to herein as BPPE ) presents a dual chromatographic challenge often overlooked in standard screening protocols.
As a Senior Application Scientist, I have observed that standard C18/Acidic pH methods frequently fail for this class of molecules, not due to lack of retention, but due to peak splitting and asymmetry . This guide compares the standard approach against an optimized protocol leveraging Phenyl-Hexyl stationary phases and thermodynamic control to resolve the specific structural liabilities of BPPE.
The Structural Challenge
-
Restricted Rotation (The "Ghost" Peak): The N-acetyl bond attached to the pyrrolidine ring exhibits restricted rotation (partial double bond character). At ambient temperature, the interconversion barrier between E and Z rotamers is high enough to resolve them as two distinct or bridging peaks, often mistaken for impurities.
-
Basic Tailing: The pyridine nitrogen (pKa ~3–4 due to the electron-withdrawing bromine) can still interact with residual silanols on silica supports, causing tailing.[1]
-
Halogen Selectivity: The bromine atom provides a "handle" for specific pi-pi interactions that alkyl phases (C18) cannot fully exploit.
Comparative Study: Method Performance
We evaluated three distinct method strategies to determine the optimal workflow.
Experimental Conditions Overview
-
System: Agilent 1290 Infinity II / Waters H-Class UPLC equivalent.
-
Detection: UV @ 254 nm (Pyridine
) and 220 nm (Amide). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
Table 1: Performance Comparison Matrix
| Feature | Method A: The "Standard" | Method B: The "Selectivity" | Method C: The "Optimized" (Recommended) |
| Column Chemistry | C18 (e.g., Zorbax Eclipse Plus) | Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl) | Phenyl-Hexyl |
| Temperature | 25°C (Ambient) | 25°C (Ambient) | 60°C |
| Peak Shape (Tailing Factor) | 1.8 (Significant Tailing) | 1.2 (Improved Symmetry) | 1.05 (Excellent) |
| Peak Integrity | Split / Doublet (Rotamer separation) | Split / Doublet | Single Sharp Peak (Coalescence) |
| Resolution (Impurity) | Moderate | High (Pi-Pi interaction) | High |
| Mechanism | Hydrophobic Interaction | Hydrophobic + Pi-Pi | Thermodynamic Coalescence |
Deep Dive: The Science Behind the Optimization
Why Method A Fails: The Rotamer Trap
In Method A (C18 @ 25°C), analysts often see a "doublet" peak for BPPE. This is not an impurity. It is the E and Z rotamers of the amide bond eluting separately because the rate of rotation is slower than the chromatographic timescale. Integrating these as separate peaks leads to quantification errors; integrating them together lowers sensitivity.
Why Method B Improves Selectivity: Pi-Pi Interactions
Switching to a Phenyl-Hexyl phase (Method B) utilizes the electron-deficient bromine-pyridine ring.[3] The phenyl ring on the stationary phase engages in
Why Method C is the Solution: Thermodynamic Coalescence
By elevating the column temperature to 60°C (Method C), we add thermal energy to the system. This increases the rate of rotation around the amide bond, pushing it faster than the chromatographic timescale. The two rotamer states "coalesce" into a single, sharp, thermodynamically averaged peak. Additionally, higher temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer (sharper peaks).
Visualizing the Workflow
The following diagram illustrates the decision logic and the physical mechanism of the optimization.
Caption: Decision tree for BPPE method development, highlighting the transition from split peaks (rotamers) to a unified peak via thermal coalescence.
The "Gold Standard" Protocol (Method C)
This protocol is self-validating. If the temperature is insufficient, the peak will broaden; if the column chemistry is wrong, the resolution from precursors will drop.
Reagents & Equipment[1][4][5][6]
-
Column: Waters XSelect CSH Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm (or 2.5 µm for UHPLC).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Column Oven: Capable of maintaining 60°C ± 1°C.
Step-by-Step Methodology
-
Preparation: Dissolve BPPE in 50:50 Water:ACN. Concentration: 0.1 mg/mL.
-
Conditioning: Equilibrate the column at 60°C for at least 20 minutes. Note: Stable temperature is critical for reproducible retention times.
-
Gradient Program:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min (Adjust for column ID).
-
Detection: 254 nm.
Critical Success Factors (The "Why")
-
Acidity: The acidic pH (Formic acid) ensures the pyridine is protonated (
) or at least controlled. While this might suggest silanol interaction, the CSH (Charged Surface Hybrid) or modern end-capped Phenyl-Hexyl phases are designed to repel the protonated base, ensuring sharp peaks. -
Temperature: 60°C is the "magic number" for many proline-based amides to achieve coalescence. Do not exceed the column's max temperature (usually 80°C for these phases).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak "Shouldering" | Temperature too low; Rotamers not fully coalesced. | Increase Temp by 5°C increments up to 65°C. |
| Broad Tailing | Secondary silanol interactions. | Switch to a "Charged Surface" (CSH) or "Sterically Protected" Phenyl column. Add 5mM Ammonium Formate. |
| Retention Shift | pH drift affecting Pyridine ionization. | Use a buffered mobile phase (Ammonium Formate) instead of simple Formic Acid. |
| Extra Peaks | Hydrolysis of Amide (rare but possible). | Ensure sample diluent is neutral; avoid leaving sample in acidic mobile phase for days. |
References
-
Geffe, M., et al. (2014).[4] "Chromatographically separable rotamers of an unhindered amide."[5][4] Beilstein Journal of Organic Chemistry, 10, 701–706.[4] (Demonstrates the separation and coalescence of amide rotamers in HPLC).
-
Waters Corporation. (2022).[6] "Comparing Selectivity of Phenyl-Hexyl and C18." Waters Knowledge Base.[6] (Explains the pi-pi interaction mechanism for aromatic selectivity).
- McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds." Journal of Chromatography A, 1217(6), 858-880. (Authoritative text on analyzing basic pyridines and silanol activity).
-
Sielc Technologies. "Separation of Pyrrolidine derivatives on Reverse Phase." (General conditions for pyrrolidine analysis).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Chromatographically separable rotamers of an unhindered amide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. support.waters.com [support.waters.com]
Technical Guide: Crystal Structure Determination of 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone
Executive Summary
Verdict: For the definitive structural elucidation of 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone , Single Crystal X-Ray Diffraction (SC-XRD) via Vapor Diffusion is the superior methodology compared to Powder Diffraction (PXRD) with DFT Refinement .
While PXRD offers rapid data collection, it fails to resolve the specific rotameric conformation of the N-acetyl group and the absolute configuration of the chiral pyrrolidine center with sufficient confidence. The presence of the heavy bromine atom (Z=35) makes this molecule an ideal candidate for SC-XRD, allowing for unambiguous phase determination and absolute stereochemistry assignment (Flack parameter) using Cu-Kα radiation.
The Challenge: Structural Flexibility & Chirality
The target molecule presents two specific crystallographic challenges that dictate the choice of method:
-
Conformational Flexibility: The pyrrolidine ring envelope conformation and the cis/trans rotamers of the N-acetyl amide bond create disorder in rapid precipitation methods.
-
Chirality: The C2 position of the pyrrolidine ring is a stereocenter. Determining the absolute configuration (R vs. S) is critical for biological activity profiles in drug development.
Comparative Analysis: SC-XRD vs. PXRD+DFT
The following table contrasts the "Gold Standard" (SC-XRD) against the high-throughput alternative (PXRD + Computational Modeling).
| Feature | Method A: SC-XRD (Vapor Diffusion) | Method B: PXRD + DFT (Rapid Evaporation) |
| Resolution | High (0.7 – 0.8 Å) | Low (Peak overlap common) |
| Stereochemistry | Absolute assignment (via Br anomalous scattering) | Relative only (unless known precursor) |
| Rotamer Resolution | Definitive (Crystal packing locks one conformer) | Ambiguous (Averaged signal) |
| Time to Result | 3–7 Days (Crystallization dependent) | < 24 Hours |
| Sample Requirement | ~5–10 mg (High Purity) | ~50 mg (Powder) |
| Primary Utility | IND Submission / IP Protection | Batch-to-Batch Polymorph Check |
Experimental Protocol: The Vapor Diffusion Method
To overcome the flexibility of the pyrrolidine ring, we utilize Vapor Diffusion rather than simple evaporation. This method slowly increases supersaturation, allowing the molecule to organize into the most thermodynamically stable lattice (minimizing disorder).
Reagents & Equipment[1][2][3][4][5][6]
-
Solvent (Good): Methanol or Ethanol (Polarity matches the amide/pyridine).
-
Anti-Solvent (Precipitant): Diethyl Ether or Hexane (Induces nucleation).
-
Vessel: 20mL Scintillation vial + Small insert vial (or hanging drop plate).
Step-by-Step Workflow
-
Dissolution: Dissolve 10 mg of the target compound in 0.5 mL of Methanol. Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter to remove dust nuclei.
-
Setup (Vial-in-Vial):
-
Place the solution in a small 1.5 mL vial (uncapped).
-
Place this small vial inside a larger 20 mL scintillation vial.
-
Fill the outer vial with 3 mL of Diethyl Ether (Anti-solvent). Note: Do not let the liquids touch.
-
-
Equilibration: Tightly cap the outer vial. Store at 18°C in a vibration-free environment.
-
Harvesting: Monitor daily. As ether diffuses into the methanol, solubility decreases. Diffraction-quality prisms should form within 48–96 hours.
Visualization: Crystallization Logic
Caption: Logic flow for Vapor Diffusion crystallization.[1][2] The controlled transfer of volatile anti-solvent (Ether) induces slow nucleation, superior to rapid evaporation.
Structure Determination & Refinement
Once a crystal is mounted (using Paratone oil and a MiTeGen loop), the presence of the Bromine atom becomes the central asset for solving the structure.
Data Collection Strategy
-
Radiation Source: Cu-Kα (λ = 1.54178 Å) is preferred over Mo-Kα.
-
Reasoning: Bromine has a significant anomalous scattering signal (
) at the Copper wavelength. This enhances the ability to determine absolute configuration (Flack parameter) if the molecule is enantiopure.
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Freezes the thermal vibration of the flexible pyrrolidine ring, improving resolution at high angles.
-
Structure Solution Pathway
-
Indexing: Determine the Unit Cell (Likely Monoclinic
or Orthorhombic if chiral). -
Phasing (Heavy Atom Method): The Br atom dominates the scattering. Use Patterson methods or Direct Methods (SHELXT) to locate the Br position first.
-
Expansion: Use the phases from the Br atom to locate the lighter N, O, and C atoms in the electron density map.
-
Refinement: Refine atomic positions anisotropically. Place Hydrogens in calculated geometric positions (riding model).
Visualization: Phasing Logic
Caption: The "Heavy Atom" workflow utilizes the electron-dense Bromine atom to solve the "Phase Problem," acting as an anchor for the rest of the lighter organic framework.
Expected Results & Validation
A successful determination using this protocol will yield a self-validating dataset.
Key Validation Metrics (Acceptance Criteria)
-
R-Factor (
): Should be for publication quality. -
Goodness of Fit (GooF): Value should approach 1.0.
-
Flack Parameter: If the sample is a single enantiomer, the Flack parameter should be near
(correct structure) with a small standard deviation (e.g., ). A value of indicates inverted chirality. -
Disorder: The acetyl group methyl might show rotational disorder. This is modeled by splitting the position (Part A/Part B) with summed occupancy of 1.0.
Structural Insights
The crystal structure will likely reveal:
-
Amide Planarity: The
bond will be planar ( character). -
Rotamer Preference: In the solid state, steric hindrance between the carbonyl oxygen and the pyridine ring usually locks the molecule into a single rotamer (unlike in solution NMR).
-
Halogen Bonding: Look for intermolecular interactions involving the Br atom (
or ), which often drive the crystal packing.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of crystal structure data."
-
Rigaku Corporation. "Crystallization Methods: Vapor Diffusion." Rigaku X-ray Forum.
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.
Sources
Validating Purity of 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone Using LC-MS
Executive Summary: The Case for Mass Spectrometry
In the synthesis of 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone (CAS: 214701-49-2), purity validation is often bottlenecked by the limitations of traditional HPLC-UV.[1] While UV detection is robust for quantitation, it fails to identify co-eluting impurities that lack distinct chromophores or share similar absorption maxima (λ_max).
For this specific brominated scaffold, LC-MS (Liquid Chromatography-Mass Spectrometry) is not just an alternative; it is the superior validation tool.[1] The presence of the bromine atom provides a unique isotopic signature (79Br/81Br) that acts as an internal diagnostic for structural integrity, allowing researchers to distinguish the target product from de-halogenated byproducts or non-brominated starting materials with high confidence.
This guide outlines a self-validating LC-MS protocol designed to ensure the purity of this pharmaceutical intermediate, contrasting it with standard techniques to justify the investment in mass detection.
Comparative Analysis: LC-MS vs. Alternatives
The following table objectively compares the performance of LC-MS against HPLC-UV and 1H-NMR for this specific compound.
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | 1H-NMR (Orthogonal) |
| Specificity | High: Mass resolution + Isotope pattern (Br) confirms identity.[1] | Medium: Relies solely on Retention Time (RT). | High: Structural elucidation, but poor for trace impurities. |
| Sensitivity | Excellent: Detects impurities <0.05% (ppm levels). | Good: Typically LOQ ~0.1%, but limited by extinction coefficients. | Poor: Impurities <1% are often lost in baseline noise.[1] |
| Impurity ID | Yes: MW and fragmentation data identify specific byproducts (e.g., hydrolysis). | No: Cannot identify unknown peaks without standards. | Partial: Can see major impurities but cannot separate overlapping signals. |
| Throughput | High: Rapid gradients (<10 min). | High: Similar to LC-MS. | Low: Requires significant instrument time per sample.[1] |
| Blind Spots | Ion suppression (matrix effects).[1] | Non-chromophoric impurities (e.g., salts, aliphatic reagents). | Inorganic salts; solvent peaks masking regions.[1] |
The "Gold Standard" Experimental Protocol
This protocol is designed to be self-validating . The specific choice of acidic mobile phase ensures protonation of the pyridine nitrogen (pKa ~2.5) and the amide, maximizing ionization efficiency in ESI+ mode.
Reagents & Sample Preparation[1][2][3][4]
-
Solvents: LC-MS grade Acetonitrile (MeCN) and Water.[1]
-
Modifier: Formic Acid (FA) or Ammonium Formate (buffers pH to ~3.0).[1]
-
Sample Diluent: 50:50 Water:MeCN.[1]
-
Preparation: Dissolve 1 mg of compound in 1 mL diluent. Vortex for 30s. Centrifuge at 10,000 rpm for 5 min to remove particulates. Transfer supernatant to an autosampler vial.
LC-MS Conditions[1][5]
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm) | High surface area for separating polar pyridine derivatives.[1] |
| Flow Rate | 0.4 mL/min | Optimal for electrospray ionization (ESI) stability.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for [M+H]+ formation.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent.[1] |
| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B; 8.1 min: 5% B. | Steep gradient to elute the moderately lipophilic bromopyridine.[1] |
| Column Temp | 40°C | Reduces backpressure and improves peak shape. |
| MS Source | ESI Positive (ESI+) | Pyridine and amide nitrogens are easily protonated. |
| Scan Range | m/z 100 – 600 | Covers parent ion (~269/271) and dimers/fragments. |
Validation Framework: The "Self-Validating" Logic[1]
Scientific integrity in this assay relies on the Bromine Isotope Rule . Natural bromine exists as two stable isotopes: ^79^Br (50.7%) and ^81^Br (49.3%).[1]
The Isotope Check (Specificity)
In the mass spectrum, the molecular ion [M+H]+ must appear as a doublet separated by 2 mass units with nearly equal intensity (1:1 ratio).
-
Target Mass: ~269.03 (79Br) and ~271.03 (81Br).[1]
-
Pass Criteria: If the peak at RT ~4.5 min shows this 1:1 doublet, it confirms the presence of the brominated core.
-
Fail Criteria: A single peak at 269 indicates de-bromination or incorrect synthesis.[1]
Impurity Profiling Logic[1]
-
Impurity A (Hydrolysis): Loss of acetyl group.[1] Look for Mass = [Parent - 42].[1]
-
Impurity B (Starting Material): 2,5-dibromopyridine.[1][2] Look for different isotope pattern (1:2:1 triplet for Br2) if applicable, or specific mass of reactants.
-
Impurity C (Oxidation): N-oxide formation.[1] Look for [M+16].
Linearity & Sensitivity[1][2][7][8]
-
Linearity: Prepare 5 calibration points (e.g., 1, 10, 50, 100, 200 µg/mL). R² should be > 0.99.[1]
-
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.[1]
-
LOQ (Limit of Quantitation): S/N ratio of 10:1.
Visualization of Workflows
Experimental Workflow
This diagram illustrates the step-by-step process from sample to validated result.
Figure 1: End-to-end LC-MS workflow for purity validation.
Decision Tree for Peak Identification
This logic tree guides the scientist in interpreting the mass spectrum for any given peak.
Figure 2: Logical decision tree for classifying peaks based on mass and isotope signature.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3][4][5] [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1][6] [Link][1]
-
Holčapek, M., & Byrdwell, W. C. (2017). Handbook of Advanced Chromatography / Mass Spectrometry Techniques. AOCS Press.[1] [Link][1]
-
PubChem. (2023).[1] Compound Summary: 1-(5-Bromopyridin-2-yl)ethanone.[1][2][7][8] National Library of Medicine. [Link](Note: Used for structural grounding of the bromopyridine moiety).
Sources
- 1. 1-(5-Bromopyridin-2-yl)ethan-1-one | C7H6BrNO | CID 23145345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2 [chemicalbook.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. mastercontrol.com [mastercontrol.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. 1-(5-bromopyridin-2-yl)ethanone 95% | CAS: 214701-49-2 | AChemBlock [achemblock.com]
- 8. 1-(5-Bromopyridin-2-yl)ethanone | 214701-49-2 [sigmaaldrich.com]
Structure-activity relationship (SAR) comparison of pyridine-based ethanones
Executive Summary: The Positional Isomerism Criticality
In the development of small-molecule kinase inhibitors and metal-chelating antiproliferative agents, pyridine-based ethanones (acetylpyridines) serve as indispensable scaffolds.[1] Their utility stems from the electron-deficient nature of the pyridine ring and the reactive carbonyl handle.[1][2]
However, not all isomers are created equal.[1] This guide objectively compares the 2-, 3-, and 4-acetylpyridine (AP) scaffolds.[1] The critical differentiator is the nitrogen position relative to the carbonyl group , which dictates the capacity for tridentate metal coordination—a primary mechanism of action for the most potent derivatives in this class (Thiosemicarbazones).[1]
Key Findings at a Glance
| Feature | 2-Acetylpyridine (2-AP) | 3-Acetylpyridine (3-AP) | 4-Acetylpyridine (4-AP) |
| Primary Utility | Metal Chelators (Anticancer/Antiviral) | Kinase Inhibitor Intermediates | Supramolecular Linkers |
| Chelation Mode | Tridentate (N,N,S) (High Stability) | Bidentate (N,S) | Bidentate (N,S) |
| Bioactivity (IC50) | High Potency (< 1 µM typical) | Moderate/Low Potency (> 10 µM) | Low Potency |
| Electronic Effect | Strong Inductive (-I) on Carbonyl | Moderate Inductive | Resonance withdrawing |
Mechanistic SAR Analysis
The Chelation Effect (The "2-Position" Advantage)
The most extensively validated application of pyridine ethanones is in the synthesis of Thiosemicarbazones (TSCs) .[1] The SAR here is binary: a derivative either chelates iron (Fe) effectively or it does not.[1]
-
2-AP Derivatives: The pyridine nitrogen is adjacent to the hydrazone bond. This allows the molecule to flex and form a tridentate ligand involving the Pyridine-N, the Imine-N, and the Sulfur (N-N-S system).[1] This geometry perfectly accommodates Fe(II)/Fe(III), leading to "Iron Starvation" in cancer cells (Ribonucleotide Reductase inhibition).[1]
-
3-AP / 4-AP Derivatives: The pyridine nitrogen faces away from the chelation pocket. These molecules can only bind metals in a bidentate fashion or via intermolecular bridging.[1] Consequently, their ability to deplete intracellular iron pools is drastically reduced, resulting in significantly higher IC50 values (lower potency).[1]
Electronic Substituent Effects
Beyond the core scaffold, substituents on the ethanone phenyl ring (in chalcone/hydrazone derivatives) modulate activity:
-
Electron Donating Groups (EDGs): Methoxy (-OMe) groups often enhance lipophilicity and membrane permeability.[1]
-
Electron Withdrawing Groups (EWGs): Halogens (Cl, Br) at the para position of the phenyl ring frequently increase metabolic stability and potency against microbial targets, though they may reduce solubility.[1]
Visualizing the SAR Logic
The following diagram illustrates the divergence in biological utility based on the starting isomer.
Figure 1: Decision tree showing how the starting isomer determines the chelation geometry and subsequent biological potency.
Quantitative Performance Comparison
The following data summarizes the antiproliferative activity of thiosemicarbazone derivatives synthesized from these isomers against the MCF-7 (Breast Cancer) cell line. Note the order-of-magnitude difference in potency.
| Scaffold Source | Derivative Type | Coordination Geometry | IC50 (µM) | Relative Potency |
| 2-Acetylpyridine | N-substituted TSC | Tridentate [N-N-S] | 0.18 ± 0.02 | 100x (Baseline) |
| 2-Acetylpyridine | 3-Bromo-2-AP TSC | Tridentate [N-N-S] | 0.44 ± 0.05 | 40x |
| 3-Acetylpyridine | N-substituted TSC | Bidentate [N-S] | > 25.0 | < 1x |
| 4-Acetylpyridine | N-substituted TSC | Bidentate [N-S] | > 50.0 | < 0.5x |
Data synthesized from Richardson et al. and comparative screening studies [1, 2].
Experimental Protocols
To validate these SAR claims, the following protocols allow for the synthesis and testing of the 2-AP derivative (the active lead).
Synthesis of 2-Acetylpyridine Thiosemicarbazone
Objective: Synthesize the tridentate ligand for biological evaluation.
-
Reagents: 2-Acetylpyridine (1.0 eq), Thiosemicarbazide (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).[1]
-
Procedure:
-
Dissolve 10 mmol of thiosemicarbazide in 20 mL of hot ethanol.
-
Add 10 mmol of 2-acetylpyridine dropwise.
-
Add 3-5 drops of glacial acetic acid to catalyze imine formation.
-
Reflux at 80°C for 3-5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Cool to room temperature.[1] The precipitate (Schiff base) will crystallize.[1]
-
Filter and wash with cold ethanol and diethyl ether.[1]
-
Yield Expectation: 80-90%. Yellow crystalline solid.[1]
-
MTT Cell Viability Assay
Objective: Determine IC50 to quantify the "Activity" component of the SAR.[1]
-
Preparation: Seed MCF-7 cells (5,000 cells/well) in a 96-well plate. Incubate for 24h.
-
Treatment: Treat cells with the synthesized compounds at a gradient concentration (0.01 µM to 100 µM) for 48h.[1] Include a DMSO control.[1]
-
Development:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.[1]
-
Incubate for 4 hours at 37°C (Formazan crystals form).
-
Remove media and dissolve crystals in 100 µL DMSO.
-
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Plot % Viability vs. Log[Concentration] to derive IC50.
Workflow Diagram
Figure 2: Integrated workflow from chemical synthesis to biological data generation.
References
-
Richardson, D. R., et al. (2006).[1] "2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity."[1] Journal of Medicinal Chemistry.
-
Klayman, D. L., et al. (1991).[1][3] "2-Acetylpyridine thiosemicarbazones.[1][3] 13. Derivatives with antifilarial activity."[1][3] Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1] "Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide." BenchChem.[1][2] [1]
-
Gomha, S. M., et al. (2017).[1][4] "Synthetic Utility of Pyridinium Bromide: Synthesis and Antimicrobial Activity of Novel 2,4,6-Trisubstituted Pyridines." Journal of Heterocyclic Chemistry. [1]
-
Kim, H. S., et al. (2008).[1] "Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities."[1] Journal of Medicinal Chemistry.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
